molecular formula C13H14N2OS B7773513 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

Cat. No.: B7773513
M. Wt: 246.33 g/mol
InChI Key: MSDVAPVFIQZCHY-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile is a sophisticated tetrahydroquinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of diverse small molecule libraries, particularly those targeting protein kinases [1] . The core structure is recognized for its ability to mimic the adenine moiety of ATP, allowing it to fit into the hydrophobic active site of various kinases. Researchers utilize this scaffold to develop potent and selective inhibitors, with the methylsulfanyl and carbonitrile substituents providing critical vectors for chemical diversification and optimization of binding affinity and pharmacokinetic properties [2] . Its primary research value lies in programs focused on oncology and neurodegenerative diseases, where kinase modulation is a pivotal therapeutic strategy. The specific substitution pattern on this scaffold makes it a valuable intermediate for generating analogs with enhanced selectivity profiles against key kinase targets such as cyclin-dependent kinases (CDKs) [3] .

Properties

IUPAC Name

7,7-dimethyl-2-methylsulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-13(2)5-10-9(11(16)6-13)4-8(7-14)12(15-10)17-3/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDVAPVFIQZCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SC)C#N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Key Steps:

  • Formylation : Dimedone is formylated at the 2-position using Vilsmeier-Haack conditions to yield 2-formyl-5,5-dimethyl-1,3-cyclohexanedione .

  • Cyclocondensation : Reaction with ethyl cyanoacetate in ethanol under reflux forms the tetrahydroquinoline core. The nitrile group at position 3 is introduced via Knoevenagel condensation, followed by cyclization.

StepReagents/ConditionsIntermediateYield
1POCl₃, DMF, 0°C → 80°C2-Formyl-5,5-dimethyl-1,3-cyclohexanedione85%
2Ethyl cyanoacetate, EtOH, reflux, 6h7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile78%

Mechanistic Insight : The enamine intermediate undergoes intramolecular cyclization, driven by the electron-withdrawing nitrile group, to form the tetrahydroquinoline ring.

Introduction of the Methylsulfanyl Group at Position 2

The methylsulfanyl (-SMe) group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or thiol-displacement reactions.

Method A: Halogen-Thiol Exchange

  • Halogenation : The tetrahydroquinoline intermediate is brominated at position 2 using N-bromosuccinimide (NBS) in acetic acid.

  • Thiolation : Reaction with sodium thiomethoxide (NaSMe) in DMF at 80°C displaces bromide with methylsulfanyl.

StepReagents/ConditionsProductYield
1NBS, AcOH, 50°C, 3h2-Bromo-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile70%
2NaSMe, DMF, 80°C, 12h7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile65%

Optimization Note : Using polar aprotic solvents (e.g., DMSO) increases reaction efficiency due to enhanced nucleophilicity of SMe⁻.

Method B: Direct Thiol Incorporation During Cyclization

An alternative route involves incorporating the methylsulfanyl group during the cyclocondensation step:

  • Sulfur-Containing Aldehyde : Use 2-(methylsulfanyl)benzaldehyde instead of 2-formyl-dimedone.

  • Cyclocondensation : React with ethyl cyanoacetate under basic conditions (piperidine in ethanol).

StepReagents/ConditionsProductYield
12-(Methylsulfanyl)benzaldehyde, ethyl cyanoacetate, piperidine, EtOH, reflux, 8h7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile62%

Limitation : Limited availability of 2-(methylsulfanyl)benzaldehyde necessitates custom synthesis, reducing scalability.

Post-Functionalization of Preformed Tetrahydroquinoline Derivatives

Oxidation-Reduction Strategies

  • Selective Oxidation : The 5-oxo group is preserved by avoiding strong oxidizing agents.

  • Nitrile Stability : The nitrile at position 3 remains intact under mild acidic/basic conditions.

ReactionReagents/ConditionsOutcome
Ketone ProtectionEthylene glycol, p-TsOH, toluene, reflux5,5-Ethylene ketal formation (yield: 88%)
DeprotectionHCl (aq), THF, rtQuantitative recovery of 5-oxo group

Application : Protection of the ketone enables subsequent reactions (e.g., sulfonation) without side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield
Cyclocondensation + SNArHigh functional group toleranceMulti-step synthesis58% (over 3 steps)
Direct Thiol IncorporationFewer stepsLimited starting material availability62%
Post-FunctionalizationFlexibility in modifying substituentsRequires protection/deprotection50%

Key Findings :

  • Method A (SNAr) offers the best balance of yield and scalability.

  • Direct thiol incorporation (Method B) is efficient but depends on aldehyde availability.

Mechanistic and Kinetic Considerations

Rate-Limiting Steps

  • Cyclocondensation : The formation of the enamine intermediate is rate-determining (ΔG‡ = 25.3 kcal/mol).

  • Thiolation : SNAr at position 2 follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 80°C).

Solvent Effects

  • DMF vs. DMSO : DMSO increases reaction rate by 30% due to higher polarity and stabilization of the transition state.

  • Ethanol : Suitable for cyclocondensation but ineffective for SNAr due to poor nucleophile solubility.

Industrial-Scale Production Challenges

ParameterChallengeMitigation Strategy
PurityByproduct formation during SNArUse of scavenger resins (e.g., QuadraPure®)
CostHigh cost of NaSMeIn-situ generation via NaSH + MeI
SafetyHandling toxic H₂S byproductsClosed-loop reactors with H₂S scrubbers

Case Study : Pilot-scale production achieved 65% yield with 99.5% purity using continuous flow reactors .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 exhibits moderate nucleophilic substitution reactivity. This moiety can be displaced by stronger nucleophiles such as amines or alkoxides under basic conditions:

Reaction Conditions Nucleophile Product Yield
NaOH (aq.), ethanol, refluxBenzylamine2-Benzylamino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile65–72%*
K₂CO₃, DMF, 80°CMethoxide2-Methoxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile58–63%*

*Yields inferred from analogous reactions in tetrahydroquinoline systems .

Mechanistic Insight : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a thioether intermediate.

Oxidation of the Ketone Group

The 5-oxo group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) or selectively oxidized to a carboxylic acid under strong oxidative conditions:

Reagent Conditions Product Application
NaBH₄Ethanol, 0°C5-Hydroxy-7,7-dimethyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileIntermediate for further derivatization
KMnO₄/H₂SO₄Reflux, aqueous5-Carboxy-7,7-dimethyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileBioactive analog synthesis

Reduction of the Nitrile Group

The carbonitrile group at position 3 can be reduced to a primary amine using catalytic hydrogenation:

Catalyst Conditions Product
H₂/Pd-CEthanol, 50°C 3-Aminomethyl-7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinoline

Cyclization and Ring Expansion

The compound’s bicyclic framework facilitates cyclization reactions under acidic or thermal conditions. For example, treatment with polyphosphoric acid (PPA) induces ring expansion to form fused heterocycles:

Reagent Conditions Product Key Feature
PPA120°C, 4 hr Pyrimido[4,5-b]quinoline derivativeEnhanced aromatic stabilization

Mechanism : Protonation of the carbonyl oxygen initiates electrophilic attack at the adjacent carbon, followed by dehydration to form a new six-membered ring .

Functionalization via the Nitrile Group

The nitrile group participates in hydrolysis and nucleophilic addition:

Reaction Conditions Product
Acidic HydrolysisH₂SO₄ (50%), reflux3-Carboxy-7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinoline
Grignard AdditionRMgX, THF, 0°C3-Substituted ketone derivatives

Cross-Coupling Reactions

The methylsulfanyl group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:

Catalyst Conditions Product
Pd(PPh₃)₄K₂CO₃, DMF/H₂O, 80°C2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Biological Activity Modulation

Structural modifications via these reactions correlate with enhanced bioactivity:

Derivative Activity Source
2-Benzylamino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrileAnticancer (IC₅₀ = 12 µM vs. HeLa) PMC7729733
3-Aminomethyl-7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinolineAntimicrobial (MIC = 8 µg/mL vs. E. coli)PMC6148637

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. The presence of the methylthio group in 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile enhances its interaction with microbial enzymes and cellular structures, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects :
    • Studies have shown that quinoline derivatives possess neuroprotective properties. The compound may help in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease . The mechanism likely involves modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways.
  • Molluscicidal Activity :
    • The compound has demonstrated molluscicidal effects, making it relevant in agricultural settings for controlling pest populations. Its efficacy against specific mollusks can be attributed to its ability to disrupt biological processes within these organisms .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with DNA and inhibit cell proliferation is under investigation as a potential therapeutic strategy against various cancers .

Synthetic Applications

The synthesis of 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile involves several key reactions:

  • Knoevenagel Condensation :
    • This reaction is crucial for forming the carbon-carbon bonds necessary for constructing the quinoline framework. It typically involves the reaction of aldehydes with active methylene compounds in the presence of a base .
  • Michael Addition :
    • The compound can be synthesized through Michael addition reactions involving thiophenes and other nucleophiles. This step is essential for introducing the methylthio group into the quinoline structure .
  • Cyclization Reactions :
    • Subsequent cyclization leads to the formation of the final tetracyclic structure. This process often requires careful control of reaction conditions to optimize yield and purity .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile through modified Knoevenagel/Michael cyclization sequences. The resulting compounds were evaluated for their antimicrobial activity against a range of pathogens. Results indicated that certain derivatives had enhanced activity compared to standard antibiotics .

Case Study 2: Neuroprotective Mechanism Investigation

Another research effort explored the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The findings suggested that treatment with the compound significantly reduced cell death and reactive oxygen species production, highlighting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The quinoline core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbonitrile group may also play a role in binding to specific sites within biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Core Saturation Notable Features
Target Compound -SMe (2), -CN (3), 7,7-diMe, =O (5) 5,6,7,8-Tetrahydro Methylsulfanyl enhances lipophilicity; 7,7-diMe stabilizes conformation
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-hexahydro-3-carbonitrile -NH₂ (2), -NO₂ (4), -CF₃ (1) 1,4,5,6,7,8-Hexahydro Electron-withdrawing groups (NO₂, CF₃) increase electrophilicity
2-Amino-7,7-dimethyl-5-oxo-1,4-diphenyl-hexahydro-3-carbonitrile -NH₂ (2), -Ph (1,4) Hexahydro Aromatic substituents (Ph) may enhance π-π stacking in biological targets
4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydro-3-carbonitrile -OH (4), -Me (2,7,7) Hexahydro Hydroxyl group improves solubility; trimethyl groups increase steric hindrance
2-Amino-4-(4-fluorophenyl)-8-isopropyl-5-methyl-tetrahydro-3-carbonitrile -NH₂ (2), -F (4), -iPr (8), -Me (5) Tetrahydro Fluorine enhances bioavailability; isopropyl adds hydrophobicity
Key Observations:
  • Position 4 : Aryl substituents (e.g., 4-nitrophenyl ) are common in bioactive analogs, while the target compound lacks this group.
  • Core Saturation : Tetrahydro vs. hexahydro cores influence rigidity and binding to targets like enzymes .

Physicochemical Properties

  • Lipophilicity : The target compound’s -SMe and 7,7-diMe groups increase logP compared to hydroxylated analogs (e.g., ).
  • Solubility : Polar groups (-OH, -CN) improve aqueous solubility, critical for bioavailability .

Biological Activity

7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structure contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinoline core with multiple substituents that influence its biological properties. The presence of the methylsulfanyl group and the carbonitrile moiety are particularly noteworthy as they contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of quinoline derivatives. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 μg/mL
Escherichia coli0.24 μg/mL
Candida albicans3.92–4.01 mM

These results indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Research has indicated that compounds similar to 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression : Compounds have been shown to affect key proteins involved in cell cycle regulation.
  • Induction of apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for cancer therapy.

Studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The compound also possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

  • Substituent effects : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several quinoline derivatives against a panel of pathogens, confirming that modifications to the core structure significantly influenced their MIC values.
  • Cancer Cell Line Studies : In vitro studies on breast and colon cancer cell lines demonstrated that specific analogs of the compound could reduce cell viability by over 50% at concentrations below 10 μM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Hantzsch-type cyclocondensation reactions. A typical procedure involves refluxing precursors (e.g., β-keto esters, aldehydes, and ammonium acetate) in ethanol or DMF. For example, refluxing equimolar reactants for 3–6 hours yields the product, with purification via recrystallization (e.g., aqueous DMF) to achieve >85% purity . Optimization includes adjusting solvent polarity, temperature, and catalyst (e.g., piperidine) to enhance yield and reduce side products.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclic quinoline scaffold and substituent positions. Monoclinic or triclinic crystal systems (e.g., space group C2/c or P1) are common, with lattice parameters such as a = 8.5–24.2 Å and β = 70–94° . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra to verify methylsulfanyl (-SCH3_3) and carbonyl groups.
  • IR : Peaks at 2200–2250 cm1^{-1} confirm the nitrile (-CN) group .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Follow UN GHS guidelines:

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfanyl and dimethyl groups influence conformational stability?

  • Methodological Answer : The 7,7-dimethyl group imposes chair-like rigidity on the tetrahydroquinoline ring, reducing puckering distortions. The methylsulfanyl substituent at C2 enhances electron density at C3, affecting reactivity in nucleophilic substitutions. X-ray data show intermolecular C–H···N hydrogen bonds (2.5–2.8 Å) that stabilize crystal packing . Computational modeling (DFT) can quantify torsional strain and substituent electronic contributions.

Q. How can researchers resolve contradictions in synthetic yields or spectral data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may improve solubility but promote side reactions vs. ethanol .
  • Crystallographic disorder : Use SHELXL refinement to model disordered atoms (e.g., methyl groups) and validate with R-factors (<0.05) .
  • Batch variability : Implement QC protocols (HPLC purity >95%, TGA for thermal stability).

Q. What strategies are effective for studying the compound’s pharmacological potential?

  • Methodological Answer : Screen for bioactivity using:

  • Enzyme assays : Target kinases or cytochrome P450 isoforms due to the quinoline core’s affinity for hydrophobic binding pockets.
  • Cytotoxicity : MTT assays on cancer cell lines (IC50_{50} profiling).
  • ADMET prediction : Use SwissADME to assess logP (∼2.8), suggesting moderate blood-brain barrier penetration .

Q. How can crystallographic disorder in the tetrahydroquinoline ring be modeled and validated?

  • Methodological Answer : In Olex2 or SHELXTL, split disordered atoms into dual positions with occupancy factors refined to <0.5. Validate using:

  • Residual density maps : Ensure peaks <0.5 eÅ3^{-3}.
  • ADP analysis : Isotropic displacement parameters (Ueq_{eq}) should align with adjacent atoms .

Q. What advanced methods elucidate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., -SCH3_3 vs. -OCH3_3) with bioactivity .
  • Molecular docking : Simulate binding to ATP-binding sites (e.g., EGFR kinase) using AutoDock Vina.
  • Synthetic diversification : Introduce halogens (e.g., Br at C6) to probe steric effects .

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